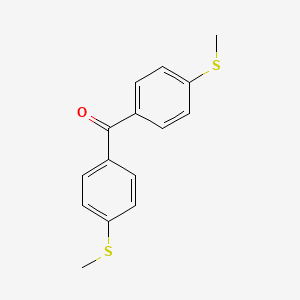

Bis(4-methylsulfanylphenyl)methanone

Overview

Description

Bis(4-methylsulfanylphenyl)methanone: is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structural and functional properties. This compound belongs to a class of organic molecules where sulfur atoms are directly attached to the benzene ring, influencing its electronic and spatial configuration, which is critical for its reactivity and interaction with other molecules.

Preparation Methods

The synthesis of bis(4-methylsulfanylphenyl)methanone and related compounds often involves reactions where aromatic compounds are functionalized with methylsulfanyl groups. One common approach is the use of Lawesson’s Reagent . Industrial production methods typically involve the use of 4-toluene sulfonyl chloride as a starting material, followed by a reduction reaction with sodium sulfite in an alkali aqueous solution to generate sodium 4-methyl benzene sulfinate. This intermediate then undergoes a methylation reaction with chloromethane .

Chemical Reactions Analysis

Bis(4-methylsulfanylphenyl)methanone participates in a variety of chemical reactions, primarily due to the reactivity of its sulfur-containing functional groups. These reactions include:

Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to form thiols.

Nucleophilic Substitution: The methylsulfanyl groups can be substituted by nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are sulfoxides, sulfones, and thiols.

Scientific Research Applications

Bis(4-methylsulfanylphenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing organic compounds.

Materials Science: Its unique structural properties make it useful in the development of new materials with specific electronic and spatial configurations.

Biology and Medicine:

Mechanism of Action

The mechanism by which bis(4-methylsulfanylphenyl)methanone exerts its effects is primarily through its interaction with molecular targets via its sulfur-containing functional groups. These interactions can influence various molecular pathways, including those involved in oxidation-reduction reactions and nucleophilic substitution processes.

Comparison with Similar Compounds

Bis(4-methylsulfanylphenyl)methanone can be compared with other sulfur-containing aromatic compounds, such as:

- Bis(phenylsulfonyl)methane

- 4-methylsulfonyl methylbenzene

- 4-bromophenyl methyl sulfone

What sets this compound apart is its specific structural configuration, which provides unique electronic and spatial properties that are not present in the other compounds .

Biological Activity

Bis(4-methylsulfanylphenyl)methanone, also known as BMSM, is an organic compound characterized by its unique structural properties, including the presence of two 4-methylsulfanylphenyl groups bonded to a central methanone moiety. This configuration significantly influences its electronic and spatial characteristics, making it a subject of interest in various fields, including chemistry, materials science, and potentially biology. This article aims to explore the biological activity of BMSM, focusing on its mechanisms of action, potential applications in medicine, and comparative analysis with similar compounds.

- Molecular Formula : C15H16S2O

- Molecular Weight : 274.4 g/mol

- CAS Number : 63084-99-1

This compound's structure allows for various chemical interactions due to the reactive nature of its sulfur-containing functional groups. Its synthesis typically involves functionalization reactions using reagents such as Lawesson's reagent and sodium sulfite.

Potential Mechanisms:

- Oxidation-Reduction Reactions : The sulfur atoms in BMSM can be oxidized to form sulfoxides or sulfones, which may have distinct biological activities.

- Nucleophilic Substitution : The methylsulfanyl groups can be substituted by nucleophiles, potentially leading to the formation of biologically active derivatives.

Biological Activity and Applications

Research into the biological applications of BMSM is still emerging. However, its potential uses can be inferred from studies on related sulfur-containing compounds. For instance, compounds with similar structures have demonstrated antibacterial and anticancer activities.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and potential applications of this compound compared to other sulfur-containing compounds:

| Compound Name | Molecular Formula | Unique Features | Potential Applications |

|---|---|---|---|

| This compound | C15H16S2O | Two methylsulfanyl groups; unique electronic properties | Antibacterial, anticancer research |

| Bis(phenylsulfonyl)methane | C14H14O4S2 | Contains sulfonyl groups | Anticancer research |

| 4-Methylsulfonyl methylbenzene | C9H10O2S | Single sulfonyl group | Antimicrobial studies |

| 4-Bromophenyl methyl sulfone | C9H9BrO2S | Contains bromine; affects reactivity | Antimicrobial properties |

Case Studies and Research Findings

While direct studies on this compound are sparse, insights can be drawn from related compounds:

- Antibacterial Activity : A study on imidazole derivatives demonstrated significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. These findings suggest that similar structural motifs might impart antibacterial effects to BMSM .

- Anticancer Potential : Compounds with sulfur functionalities have shown promise in cancer therapy due to their ability to interact with cellular pathways involved in proliferation and apoptosis. Further exploration into BMSM's structural analogs may reveal similar therapeutic potentials .

- Toxicological Assessments : Safety evaluations are crucial for any new compound entering biological research. Although specific data on BMSM is limited, general precautions should be taken when handling it in laboratory settings due to its chemical reactivity.

Properties

IUPAC Name |

bis(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIAQUSSQDJCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303087 | |

| Record name | bis(4-methylsulfanylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63084-99-1 | |

| Record name | Bis[4-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63084-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 156568 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC156568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(4-methylsulfanylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.